2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide
Description
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide is a synthetic compound featuring a phthalimide core linked to an acetamide group substituted at the N-position with a 2-trifluoromethylphenyl moiety. The phthalimide moiety (1,3-dioxoisoindoline) is a common pharmacophore in medicinal chemistry, known for its role in modulating biological activity through hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C17H11F3N2O3 |
|---|---|
Molecular Weight |
348.28 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)12-7-3-4-8-13(12)21-14(23)9-22-15(24)10-5-1-2-6-11(10)16(22)25/h1-8H,9H2,(H,21,23) |
InChI Key |
FVDBLUXDJHEMKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline core. This is followed by the introduction of the trifluoromethyl-phenyl group through a nucleophilic substitution reaction. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. Studies have shown that similar isoindole derivatives can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : SNB-19, OVCAR-8, NCI-H40.
- Percent Growth Inhibition : Reported values range from 75% to 86% against these cell lines, indicating strong potential for therapeutic use in oncology .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, showcasing its potential as an antimicrobial agent .
Enzyme Inhibition
There is evidence that this compound may act as an inhibitor for enzymes involved in critical metabolic pathways. For example, similar compounds have been shown to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various isoindole derivatives, including 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide. The results indicated that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of isoindole derivatives, it was found that compounds with similar structural motifs showed significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on these findings.
Summary Table of Biological Activities
| Activity Type | Target Organisms/Enzymes | Observed Effects |
|---|---|---|
| Anticancer | SNB-19, OVCAR-8, NCI-H40 | Growth inhibition up to 86% |
| Antimicrobial | Escherichia coli, Staphylococcus aureus | MIC ~256 µg/mL |
| Enzyme Inhibition | Acetylcholinesterase | Potential inhibition observed |
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 2-CF₃ group in the target compound contrasts with electron-donating groups like 4-OH (6a) or bulky sulfonamide substituents (e.g., dipropylsulfamoyl in ). The -CF₃ group may reduce metabolic oxidation compared to -OH derivatives, enhancing plasma half-life .
- Solubility: Derivatives with polar groups (e.g., 4-OH in 6a) exhibit solubility in methanol and water, whereas lipophilic substituents (e.g., 2-CF₃) likely favor membrane penetration but reduce aqueous solubility .
- Bioactivity : Analogs with 4-hydroxyphenyl (6a) and nitrate-linked phthalimides (e.g., compounds 1–6 in ) demonstrate analgesic, anti-inflammatory, and gamma globin RNA-inducing activities, suggesting the core phthalimide-acetamide structure is biologically versatile.
Pharmacological and Toxicological Considerations
- Genotoxic Impurities: emphasizes the importance of controlling genotoxic byproducts (e.g., des-acetyl apremilast <1% w/w) during synthesis, a concern relevant to phthalimide derivatives .
- Structural Validation : Tools like SHELX (used in crystallography for small-molecule refinement) ensure accurate structural characterization, critical for comparing analogs .
Biological Activity
The compound 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide is a member of the isoindole family, which has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 429.38 g/mol . The structure features a dioxoisoindole moiety which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.38 g/mol |
| CAS Number | 33311-76-1 |
| SMILES | [O-]N+c1ccc(NC(=O)CN2C(=O)c3ccccc3C2=O)c(c1)C(=O)c4ccccc4 |
| IUPAC Name | N-(2-benzoyl-4-nitrophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Antioxidant Activity
Research indicates that compounds similar to This compound exhibit significant antioxidant properties by modulating the Nrf2-Keap1 pathway. This pathway is crucial for cellular defense against oxidative stress. Compounds that inhibit the Nrf2-Keap1 protein-protein interaction (PPI) have shown promise in treating diseases related to oxidative stress and inflammation .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of isoindole derivatives. For instance, derivatives have been reported to exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Isoindole derivatives have been identified as inhibitors of specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study indicated that certain analogs demonstrated cytotoxic effects on human cancer cell lines with IC50 values in the micromolar range .
Case Studies
- Case Study on Antioxidant Activity :
-
Case Study on Antimicrobial Activity :
- In vitro tests against Staphylococcus aureus and Escherichia coli revealed that derivatives similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL , showcasing their potential in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
